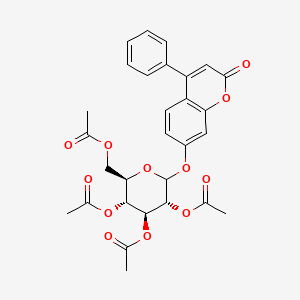
2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside is a complex organic compound with the molecular formula C29H28O12 and a molecular weight of 568.53 g/mol . This compound is a derivative of chromen and glucopyranoside, featuring a chromen ring system substituted with a phenyl group and a glucopyranoside moiety acetylated at multiple positions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside typically involves the condensation of 4-phenylcoumarin with tetra-O-acetyl-D-glucopyranosyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .
化学反应分析
Types of Reactions
2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinones.
Reduction: The carbonyl group in the chromen ring can be reduced to form alcohols.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace acetyl groups under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced chromen derivatives.
Substitution: Various substituted glucopyranosides depending on the nucleophile used.
科学研究应用
2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical processes
作用机制
The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects
相似化合物的比较
Similar Compounds
Baicalin: 5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid.
Other Glucopyranosides: Compounds like 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.
Uniqueness
2-oxo-4-phenyl-2H-chromen-7-yl 2,3,4,6-tetra-O-acetyl-D-glucopyranoside is unique due to its specific combination of a chromen ring system with a highly acetylated glucopyranoside moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
属性
CAS 编号 |
318481-21-9 |
|---|---|
分子式 |
C29H28O12 |
分子量 |
568.5 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R)-3,4,5-triacetyloxy-6-(2-oxo-4-phenylchromen-7-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C29H28O12/c1-15(30)35-14-24-26(36-16(2)31)27(37-17(3)32)28(38-18(4)33)29(41-24)39-20-10-11-21-22(19-8-6-5-7-9-19)13-25(34)40-23(21)12-20/h5-13,24,26-29H,14H2,1-4H3/t24-,26-,27+,28-,29?/m1/s1 |
InChI 键 |
QCLMGHOOPBXDPV-OJHKMLFLSA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


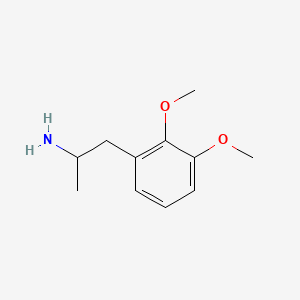
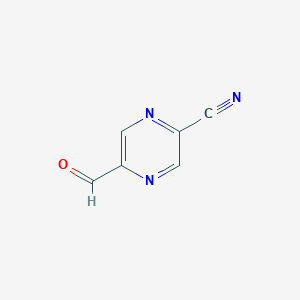
![4-[(E)-{5-iminio-7-oxo-2-[2-oxo-2-(piperidin-1-yl)ethyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene}methyl]-2,6-dimethoxyphenolate](/img/structure/B14146199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-{[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]oxy}phenyl)urea](/img/structure/B14146204.png)
![6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B14146217.png)
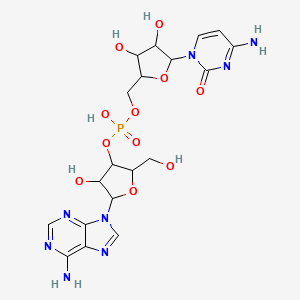
![4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate](/img/structure/B14146236.png)
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[(chloroacetyl)amino]-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14146247.png)
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
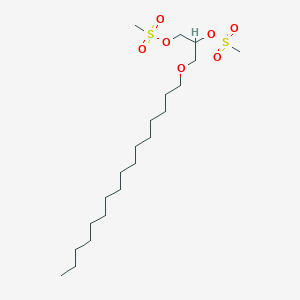
![N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14146279.png)

![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)
